3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and thieno[2,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions.
Introduction of the thieno[2,3-d]pyrimidine moiety: This step involves the cyclization of intermediates to form the thieno[2,3-d]pyrimidine ring system.
Final assembly: The final step involves the coupling of the pyrimidine and thieno[2,3-d]pyrimidine moieties to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms in the pyrimidine ring can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.
tert-butyl 3-(2-chloro-5-fluoropyrimidin-4-ylamino)phenylcarbamate: A related compound with a different functional group.
Uniqueness
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of pyrimidine and thieno[2,3-d]pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4OS/c1-5-2-6-9(19-5)15-4-17(10(6)18)8-7(13)3-14-11(12)16-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZQGXCUMFWKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C3=NC(=NC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.